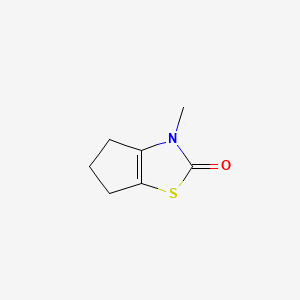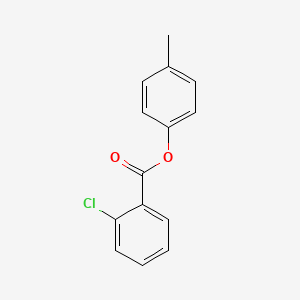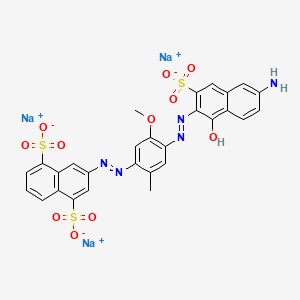
1,5-Naphthalenedisulfonic acid, 3-((4-((6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-5-methoxy-2-methylphenyl)azo)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 264-797-9, also known as trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate, is a complex organic compound. It is primarily used as a dye due to its vibrant color properties. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate involves several steps:
Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methoxy-o-toluidine under alkaline conditions to form the azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with naphthalene-1,5-disulphonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified through filtration and washing to remove impurities.
Drying: The purified product is dried to obtain the final dye in powder form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to amines under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate is used as a pH indicator and in titration experiments due to its color-changing properties.
Biology
In biological research, the compound is used as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific cell types.
Medicine
In medicine, it is used in diagnostic tests and as a marker in various assays. Its ability to bind to specific proteins and nucleic acids makes it useful in detecting certain diseases.
Industry
Industrially, the compound is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to bind to specific molecules. The azo groups can form stable complexes with metal ions, which is useful in various applications. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and azo groups, which absorb visible light.
類似化合物との比較
Similar Compounds
- Trisodium 4-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate
- Trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-2,6-disulphonate
Uniqueness
The uniqueness of trisodium 3-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-5-methoxy-o-tolyl]azo]naphthalene-1,5-disulphonate lies in its specific structure, which provides distinct color properties and solubility characteristics. The presence of multiple sulfonate groups enhances its water solubility, making it more versatile for various applications compared to similar compounds.
特性
CAS番号 |
64346-35-6 |
|---|---|
分子式 |
C28H20N5Na3O11S3 |
分子量 |
767.7 g/mol |
IUPAC名 |
trisodium;3-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C28H23N5O11S3.3Na/c1-14-8-22(32-33-27-26(47(41,42)43)10-15-9-16(29)6-7-18(15)28(27)34)23(44-2)13-21(14)31-30-17-11-20-19(25(12-17)46(38,39)40)4-3-5-24(20)45(35,36)37;;;/h3-13,34H,29H2,1-2H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChIキー |
NCJICTLEZZUGTQ-UHFFFAOYSA-K |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


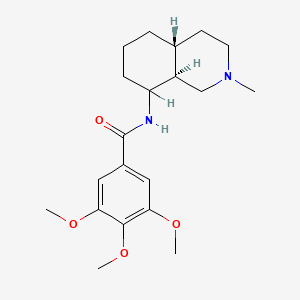

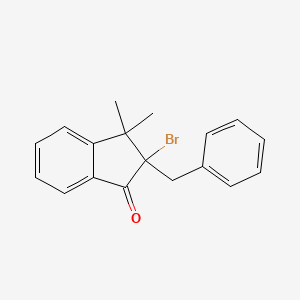
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
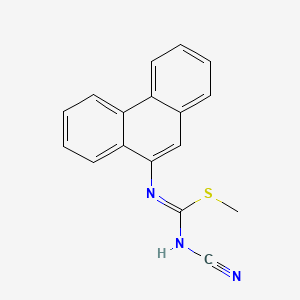
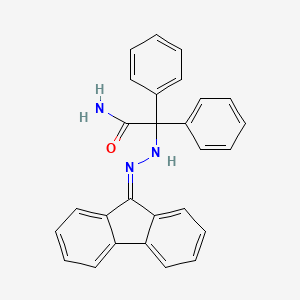
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)

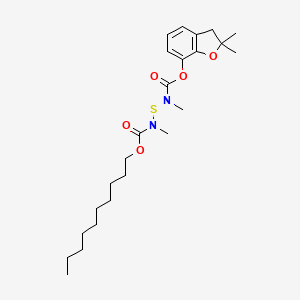
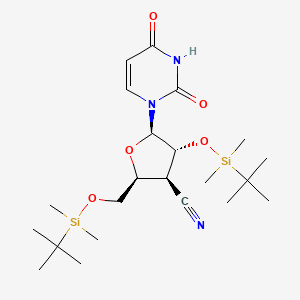
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

